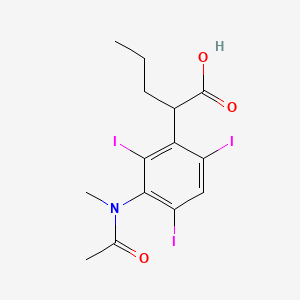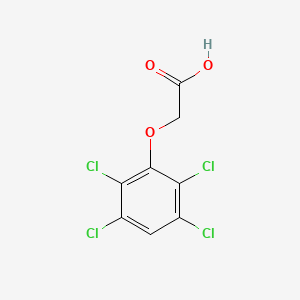![molecular formula C41H80O5Zr-4 B13809737 Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- is a complex chemical compound that consists of zirconium coordinated with two propenyloxy groups and one butanolato group. Additionally, the zirconium is further coordinated with three isooctanolato groups. This compound is commonly used as a catalyst in various chemical reactions, specifically in the polymerization of olefins and in the production of plastics and rubbers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- involves the coordination of zirconium with two propenyloxy groups and one butanolato group. The reaction typically requires the use of zirconium tetrachloride as a starting material, which is then reacted with the appropriate alcohols under controlled conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and solvents. The reaction conditions are carefully monitored to ensure the formation of the desired product with high yield and purity. The compound is then purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The isooctanolato groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include zirconium oxides, reduced zirconium compounds, and substituted zirconium complexes. These products have various applications in different fields .
Wissenschaftliche Forschungsanwendungen
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in the polymerization of olefins and in the synthesis of various organic compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of plastics, rubbers, and other materials due to its catalytic properties.
Wirkmechanismus
The mechanism of action of Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- involves the coordination of zirconium with the propenyloxy and butanolato groups, which allows it to act as a catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of olefins and other organic molecules, facilitating their polymerization or other chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zirconium, 2,2-bis(2-propenyloxy)methyl-1-butanolato-O,O,Otris(diisooctyl phosphato-O)-
- Zirconium, 2,2-bis(2-propenyloxy)methyl-1-butanolato-O,O,Otris(neodecanoato-O)-
Uniqueness
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- is unique due to its specific coordination with isooctanolato groups, which imparts distinct catalytic properties compared to other similar compounds. This uniqueness makes it particularly effective in certain industrial applications, such as the production of high-performance plastics and rubbers .
Eigenschaften
Molekularformel |
C41H80O5Zr-4 |
|---|---|
Molekulargewicht |
744.3 g/mol |
IUPAC-Name |
7,7-dimethyloctan-1-one;2-methanidyl-2-methylpropane;prop-2-en-1-ol;zirconium |
InChI |
InChI=1S/3C10H19O.C5H11.2C3H6O.Zr/c3*1-10(2,3)8-6-4-5-7-9-11;1-5(2,3)4;2*1-2-3-4;/h3*4-8H2,1-3H3;1H2,2-4H3;2*2,4H,1,3H2;/q4*-1;;; |
InChI-Schlüssel |
RARSDDAMWXEEBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[CH2-].CC(C)(C)CCCCC[C-]=O.CC(C)(C)CCCCC[C-]=O.CC(C)(C)CCCCC[C-]=O.C=CCO.C=CCO.[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



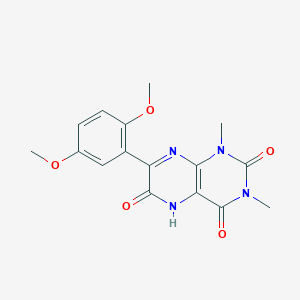
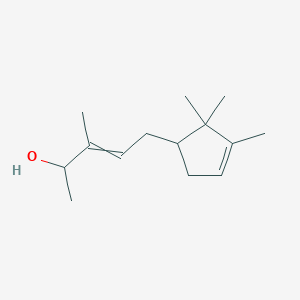
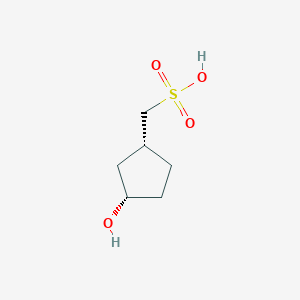
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)

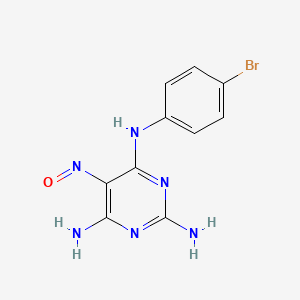
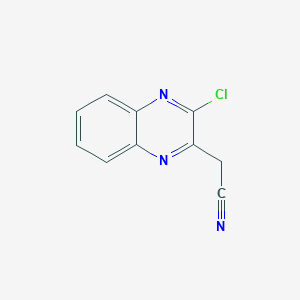
![N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)
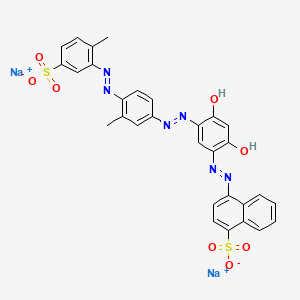
![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
